molecular formula C12H15FO3 B13670685 Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate

Cat. No.: B13670685
M. Wt: 226.24 g/mol
InChI Key: POHKZKSDRXAOGG-UHFFFAOYSA-N
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Description

Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring, a hydroxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro-substituted aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-(5-Fluoro-2-methylphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluoro-substituted aromatic ring may interact with enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:

  • Ethyl 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(5-Chloro-2-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(5-Fluoro-2-ethylphenyl)-3-hydroxypropanoate

These compounds share similar structural features but differ in the position or type of substituents on the aromatic ring. The unique combination of substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for further study.

Biological Activity

Ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by its ethyl ester group, a hydroxyl group, and a fluorinated aromatic ring. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C12H13F O3
  • Molecular Weight : Approximately 224.23 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may act as an enzyme inhibitor, modulating pathways involved in various diseases, particularly cancer.

Interaction Studies

Research indicates that compounds with similar structural features often exhibit varied biological activities based on their substituents. The fluorine atom in this compound is believed to enhance binding affinity to certain enzymes compared to its chloro or bromo analogs.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A notable study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
HeLa15.2
MCF-712.8
A54910.5

Comparative Studies

A comparative analysis with similar compounds can provide insights into the unique biological properties of this compound.

Table 2: Comparison with Similar Compounds

Compound NameIC50 (μM)Unique Features
This compound12.8Fluorinated aromatic ring
Ethyl 3-(5-chloro-2-methylphenyl)-3-hydroxypropanoate18.4Chlorine substituent
Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate22.0Bromine substituent

Case Studies and Research Findings

  • Inhibition of PRMT5 : A study investigated the role of this compound as an inhibitor of PRMT5, a target in cancer therapy. The compound showed significant inhibition in vitro, indicating potential for further development as an anticancer agent .
  • Enzyme Interaction : Another research highlighted the interaction of this compound with specific enzymes involved in metabolic pathways, demonstrating its potential as a modulator in metabolic diseases .

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6,11,14H,3,7H2,1-2H3

InChI Key

POHKZKSDRXAOGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)F)C)O

Origin of Product

United States

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